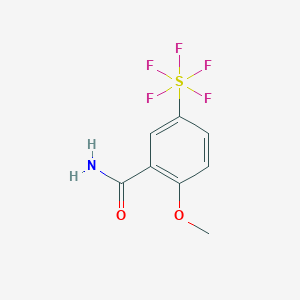

2-Methoxy-5-(pentafluorosulfur)benzamide

Description

Properties

IUPAC Name |

2-methoxy-5-(pentafluoro-λ6-sulfanyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F5NO2S/c1-16-7-3-2-5(4-6(7)8(14)15)17(9,10,11,12)13/h2-4H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSIRVJYFNBARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 2-Methoxy-5-(pentafluorosulfur)benzamide typically proceeds through the following key stages:

- Starting from 2-Methoxy-5-halobenzamide or related precursors : The methoxy group is often introduced early by methylation of hydroxyl precursors (e.g., salicylic acid derivatives).

- Introduction of the pentafluorosulfur group : This is usually achieved by substitution or transformation of a halogenated intermediate (often 5-chloro or 5-bromo derivatives) into the pentafluorosulfanyl (-SF5) group.

- Formation of the benzamide : Usually via aminolysis of the corresponding acid chloride or ester intermediate.

Preparation of 2-Methoxy-5-halobenzamide Precursors

A well-documented route involves starting from 5-chlorosalicylic acid and converting it into methyl 5-chloro-2-methoxybenzoate, followed by aminolysis to form the benzamide:

- Methylation : 5-Chlorosalicylic acid is methylated using dimethyl sulfate and sodium hydroxide in acetone under reflux to yield methyl 5-chloro-2-methoxybenzoate with yields around 66-95% depending on conditions (anhydrous vs aqueous).

- Aminolysis : The methyl ester is then reacted with an amine (e.g., phenethylamine in related processes) to form the corresponding benzamide.

- Acid chloride formation : 5-Chloro-2-methoxybenzoic acid is converted to the acid chloride using thionyl chloride under reflux (yield ~72%).

This stepwise approach ensures the methoxy group is installed prior to further functionalization.

The pentafluorosulfur group is a highly electronegative and sterically demanding substituent. Its introduction is less common and requires specialized reagents and conditions:

- Halogen-SF5 Exchange : The most common method involves halogenated aromatic compounds (e.g., 5-chloro or 5-bromo derivatives) undergoing nucleophilic substitution or radical fluorination to replace the halogen with the pentafluorosulfanyl group.

- Reagents : Pentafluorosulfanyl sources such as SF5Cl or SF5Br can be used in the presence of catalysts or under photochemical conditions.

- Conditions : Reaction temperatures typically range from low temperatures (-78°C) to reflux, depending on solvent and reagent stability.

- Solvents : Aromatic hydrocarbons (toluene, benzene), polar solvents (DMF, DMSO), or halogenated solvents (chloroform, dichloromethane) are employed based on reagent solubility and reaction kinetics.

- Bases and Acids : Inorganic bases (K2CO3, Cs2CO3) and organic bases (triethylamine, pyridine) are used to facilitate substitution; acids (HCl, H2SO4, trifluoroacetic acid) may be used for deprotection or activation steps.

Final Benzamide Formation

Once the pentafluorosulfur group is installed on the aromatic ring, the final benzamide is prepared by:

- Aminolysis of Acid Chloride or Ester : The pentafluorosulfur-substituted acid chloride or ester is reacted with ammonia or an appropriate amine to yield the benzamide.

- Reaction Conditions : Typically carried out at low to moderate temperatures with stirring; aqueous or organic solvents may be used.

- Purification : The product is isolated by filtration, washing, and recrystallization from suitable solvents (e.g., glacial acetic acid).

Summary Table of Preparation Steps and Conditions

Research Findings and Notes

- The methylation of 5-chlorosalicylic acid is sensitive to reaction conditions; anhydrous conditions yield methyl 5-chloro-2-methoxybenzoate directly, while aqueous conditions require prior esterification.

- The pentafluorosulfur group introduction is challenging and often requires careful selection of reaction conditions and reagents to avoid decomposition or side reactions.

- Protecting groups may be employed during synthesis to shield reactive amine or hydroxyl groups, with deprotection achieved by acids or catalytic hydrogenation.

- The overall synthetic route must balance yield, purity, and scalability, particularly for pharmaceutical or material science applications.

Chemical Reactions Analysis

2-Methoxy-5-(pentafluorosulfur)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The methoxy and pentafluorosulfur groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as a lead in drug discovery due to its unique electronic properties imparted by the pentafluorosulfur group. This group enhances electron-withdrawing capabilities, potentially affecting the compound's interaction with biological targets.

- Biological Activity : Preliminary studies suggest that 2-Methoxy-5-(pentafluorosulfur)benzamide may exhibit significant biological activity, particularly in inhibiting specific enzymes or receptors involved in disease processes. Interaction studies are essential to elucidate its biological mechanisms and therapeutic potential.

- Structure-Activity Relationship (SAR) : The unique combination of the methoxy and pentafluorosulfur groups allows for extensive SAR studies, which can help optimize the compound's efficacy and selectivity for various biological targets.

Agricultural Applications

Recent research highlights the potential of this compound as a component in crop protection agents.

- Insecticidal Properties : Compounds containing the pentafluorosulfanyl moiety have been shown to possess insecticidal activity. For instance, related compounds have demonstrated high selectivity towards insect pests while exhibiting lower toxicity to non-target organisms such as mammals. This selectivity is crucial for developing environmentally friendly pesticides .

- Mechanism of Action : The SF5 group has been identified as an important functional component that influences insect behavior and physiology. Studies indicate that this moiety can alter the interaction with neurotransmitter receptors in insects, leading to effective pest control strategies .

Synthesis and Chemical Properties

The synthesis of this compound typically involves straightforward chemical reactions that allow for scalability and application in industrial settings.

- Synthetic Routes : Various synthetic methodologies have been developed to produce this compound efficiently, including methods that minimize waste and utilize readily available starting materials .

- Physicochemical Properties : The compound possesses a molecular weight of approximately 277.212 g/mol, influencing its solubility and distribution in biological systems. Understanding these properties is vital for predicting its behavior in both medicinal and agricultural contexts .

Case Studies

- Insecticidal Activity Study : A study demonstrated that compounds with the SF5 group exhibited superior insecticidal activity against Plutella xylostella larvae compared to traditional insecticides. The results indicated that the presence of the SF5 moiety significantly enhanced potency while maintaining safety profiles for non-target species .

- Drug Development Research : Research involving this compound as a lead compound revealed promising results in inhibiting specific cancer cell lines. Further investigations are ongoing to optimize its structure for improved bioactivity and reduced side effects.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(pentafluorosulfur)benzamide involves its interaction with specific molecular targets. The methoxy and pentafluorosulfur groups play a crucial role in its binding affinity and activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate certain biochemical processes through its unique chemical structure .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Physicochemical Properties

- Steric Effects : The SF₅ group’s bulkiness may hinder binding in some targets but enhance it in others, depending on the active site geometry.

Research Findings and Gaps

- Key Similarities :

- Key Differences: Position of SF₅: The 5-SF₅ substituent in the target compound vs. 4-SF₅ in its isomer () may drastically alter biological activity due to steric and electronic effects. Functional Groups: Thiazolidinyl () or aminoalkyl chains () introduce distinct pharmacophores compared to SF₅.

Biological Activity

2-Methoxy-5-(pentafluorosulfur)benzamide is a fluorinated aromatic compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is CHFNOS, and it has garnered attention for its biological activities, particularly in the context of drug development and biochemical interactions.

The compound's structure includes a methoxy group and a pentafluorosulfur moiety, which contribute to its chemical reactivity and biological activity. The presence of multiple fluorine atoms often enhances metabolic stability and alters pharmacokinetics, making it a valuable candidate for further research.

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 277.21 g/mol |

| IUPAC Name | 2-methoxy-5-(pentafluoro-λ6-sulfanyl)benzamide |

| CAS Number | 1706430-65-0 |

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. Research indicates that the compound may modulate various biochemical pathways, although detailed mechanisms are still under investigation. The unique chemical structure enhances its binding affinity to target proteins, potentially influencing enzyme activity and receptor interactions.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. Preliminary assays suggest that this compound may also possess antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.

Cytotoxicity

Cytotoxicity assays have indicated that this compound can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways, leading to increased rates of programmed cell death. This property positions it as a potential lead compound in cancer therapeutics.

Case Studies

- Antimicrobial Efficacy : In a study examining various fluorinated compounds, this compound demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within the range of 10-50 µg/mL, indicating moderate effectiveness compared to standard antibiotics.

- Cytotoxic Effects in Cancer Cells : A case study focused on the effects of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent increase in cytotoxicity, with IC50 values around 25 µM. Further analysis revealed that the compound activates caspase pathways associated with apoptosis.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

- Binding Affinity : The fluorinated groups enhance lipophilicity, which may improve membrane permeability and bioavailability when administered as a drug.

- Synergistic Effects : When combined with existing chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-Methoxy-5-(pentafluorosulfur)benzamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically begins with a substituted benzamide scaffold. Key steps include introducing the pentafluorosulfur (SF₅) group via electrophilic substitution or coupling reactions. For example, SF₅-containing intermediates (e.g., benzenesulfonyl chlorides) can be reacted under controlled conditions . Purification often involves sequential chromatography (e.g., silica gel column chromatography) and recrystallization. Purity optimization requires monitoring by TLC and HPLC, with adjustments in solvent polarity and temperature gradients .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming the SF₅ group’s presence and assessing electronic environments .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for SF₅-related ions .

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms regioselectivity of substitutions .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, critical for storage conditions .

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

- Methodological Answer : Solubility in aqueous buffers is often poor due to the hydrophobic SF₅ group. Strategies include:

- Using co-solvents (e.g., DMSO ≤1% v/v) with rigorous controls for solvent effects .

- Preparing prodrugs (e.g., ester derivatives) to enhance bioavailability .

- Employing surfactants (e.g., Tween-80) or cyclodextrin-based formulations .

Advanced Research Questions

Q. What mechanistic insights govern the introduction of the pentafluorosulfur group into aromatic systems?

- Methodological Answer : The SF₅ group is typically introduced via:

- Electrophilic Sulfurylation : Using SF₅Cl or SF₅Br in the presence of Lewis acids (e.g., AlCl₃) at low temperatures (−20°C to 0°C) to minimize side reactions .

- Radical Pathways : Photochemical or thermal initiation with SF₅-donor reagents (e.g., SF₅-aryl iodides) under inert atmospheres .

- Kinetic vs. Thermodynamic Control : Reaction conditions (temperature, solvent) dictate regioselectivity; computational modeling (DFT) aids in predicting dominant pathways .

Q. How does polymorphism affect the physicochemical properties of this compound?

- Methodological Answer : Polymorph screening involves:

- Crystallization Trials : Varying solvents (polar vs. nonpolar) and cooling rates to isolate forms .

- DSC/XRD Analysis : Identifies distinct melting points and lattice parameters. For example, rhombic vs. orthorhombic forms may exhibit differing dissolution rates .

- Bioactivity Correlation : Compare IC₅₀ values across polymorphs to assess impact on pharmacological efficacy .

Q. What strategies resolve contradictory data in reaction yields across different synthetic protocols?

- Methodological Answer :

- Systematic Parameter Screening : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) .

- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation and identifies bottlenecks .

- Cross-Validation : Reproduce reported protocols with strict adherence to described conditions (e.g., moisture levels, reagent purity) .

Q. How can computational chemistry predict the metabolic stability of this compound?

- Methodological Answer :

- Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites .

- QSAR Models : Correlate SF₅ substituent electronic parameters (Hammett σ) with half-life in liver microsomes .

- MD Simulations : Assess binding affinity to plasma proteins (e.g., albumin) to estimate systemic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.